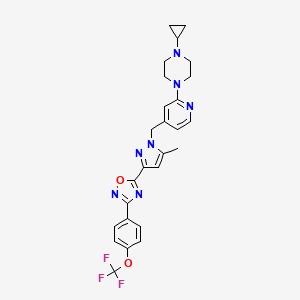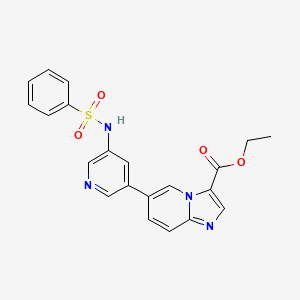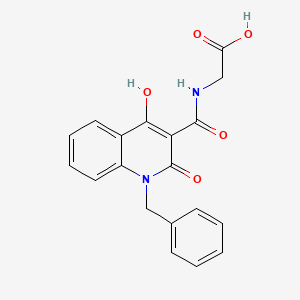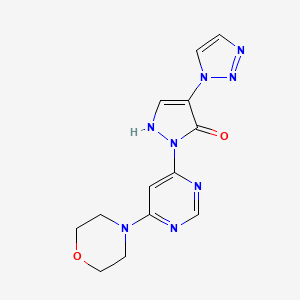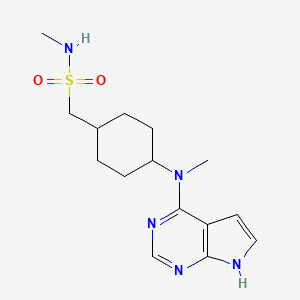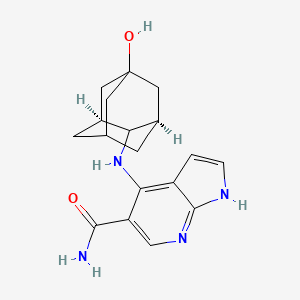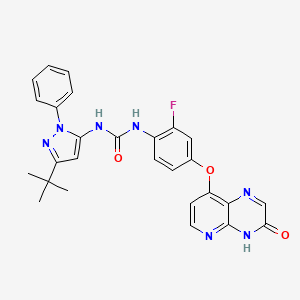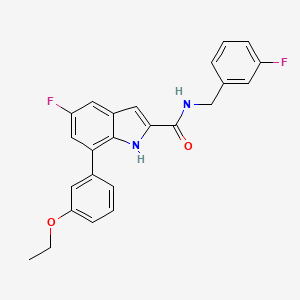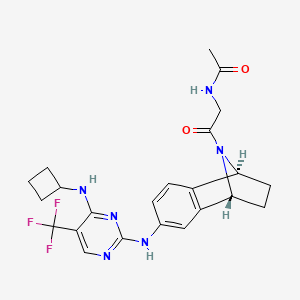
PF-03814735
Vue d'ensemble
Description
PF-03814735 est un inhibiteur réversible, puissant, biodisponible par voie orale, à la fois des kinases Aurora 1 et Aurora 2. Ces kinases sont des régulateurs clés de la mitose, jouant un rôle crucial dans la duplication des centrosomes, la formation du fuseau mitotique, l'alignement des chromosomes, l'activation du point de contrôle mitotique et la cytokinèse. Une surexpression et une amplification d'Aurora 2 ont été rapportées dans divers types de tumeurs, notamment le cancer du sein, du côlon, du pancréas, de l'ovaire et de l'estomac .
Applications De Recherche Scientifique
PF-03814735 has several scientific research applications, including:
Cancer therapy: The compound is currently in phase I clinical trials for the treatment of advanced solid tumors.
Biomarker identification: This compound is used in genomic studies to identify predictive biomarkers of drug sensitivity in various cancer cell lines.
Cell cycle regulation: The compound is used to study the role of Aurora kinases in cell cycle regulation and mitosis.
Mécanisme D'action
PF-03814735, also known as N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide, is a novel, potent, orally bioavailable, reversible inhibitor .
Target of Action
This compound primarily targets Aurora1 and Aurora2 kinases . These kinases are key regulators of mitosis, playing important but distinct roles in the G2 and M phases of the cell cycle. They are essential for proper chromosome segregation and cell division .
Mode of Action
This compound inhibits Aurora1 kinase with an IC 50 value of 0.8 nM and Aurora2 kinase with an IC 50 value of 5 nM . In intact cells, the inhibitory activity of this compound on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 .
Biochemical Pathways
The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases . Aurora kinases play an important role in centrosome duplication, mitotic spindle formation, chromosome alignment, mitotic checkpoint activation, and cytokinesis .
Pharmacokinetics
This compound is rapidly absorbed and demonstrates linear pharmacokinetics up to 100mg QD . The mean terminal half-life ranges from 14.4 to 23.6 hours .
Result of Action
This compound produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells . This block in cytokinesis leads to the prevention of cell proliferation .
Analyse Biochimique
Biochemical Properties
PF-03814735 inhibits Aurora1 kinase with an IC50 value of 0.8 nM and Aurora2 kinase with an IC50 value of 5 nM . It also shows inhibition of other protein kinases, such as Flt1, FAK, TrkA, Met, and FGFR1 . The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases .
Cellular Effects
In intact cells, the inhibitory activity of this compound on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 . This compound produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Aurora1 and Aurora2 kinases, which play key roles in the regulation of mitosis . This results in reduced levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2, and a block in cytokinesis .
Temporal Effects in Laboratory Settings
This compound exposure produces a transient increase in 4N cells followed by an accumulation of polyploid cells . In vivo studies have shown that once-daily oral administration of this compound to mice bearing human xenograft tumors produces a reduction in phosphohistone H3 in tumors at doses that are tolerable and that result in significant inhibition of tumor growth .
Dosage Effects in Animal Models
In a MYC-driven model NCI-H82, this compound was more effective when administered on a weekly dosing schedule at 80 mg/kg compared with a daily schedule at 15 mg/kg . Treatment resulted in significant inhibition of tumor growth at tolerable doses in multiple tumor xenograft models, including HCT-116, Colo-205, MDA-MB-231 and HL-60 .
Subcellular Localization
The Aurora kinases, which this compound inhibits, have distinct subcellular localizations, timing of activation, and biological functions during mitosis
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PF-03814735 est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé d'acide α-aminoacyle. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure centrale : La structure centrale de this compound est synthétisée en faisant réagir un dérivé de cyclobutylamine avec un composé de trifluorométhylpyrimidine.
Réaction de couplage : La structure centrale est ensuite couplée à un dérivé de tétrahydronaphtalène-1,4-imin-9-yle pour former le composé final.
Purification : Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour obtenir une pureté supérieure à 98 %.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés, et le composé est produit en grandes quantités à l'aide de réacteurs discontinus ou à flux continu. Le produit final est soumis à des mesures rigoureuses de contrôle qualité, notamment la CLHP et la spectrométrie de masse, pour garantir sa pureté et son activité .
Analyse Des Réactions Chimiques
Types de réactions
PF-03814735 subit plusieurs types de réactions chimiques, notamment :
Inhibition de la phosphorylation : This compound inhibe la phosphorylation des kinases Aurora 1 et Aurora 2, ainsi que de l'histone H3.
Formation de cellules polyploïdes : Le composé bloque la cytokinèse, conduisant à la formation de cellules polyploïdes multinucléées.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans les réactions impliquant this compound comprennent :
Inhibiteurs de la kinase Aurora : This compound est utilisé en combinaison avec d'autres inhibiteurs de la kinase Aurora pour améliorer son efficacité.
Conditions de culture cellulaire : Le composé est testé dans diverses lignées de cellules tumorales dans des conditions de culture cellulaire contrôlées pour évaluer son activité inhibitrice.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound comprennent :
Phospho-Aurora 1 et phospho-Aurora 2 : L'inhibition de ces kinases entraîne une réduction de leurs formes phosphorylées.
Cellules polyploïdes multinucléées : Le blocage de la cytokinèse entraîne la formation de ces cellules.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Traitement du cancer : Le composé est actuellement en phase I d'essais cliniques pour le traitement des tumeurs solides avancées.
Identification des biomarqueurs : This compound est utilisé dans des études génomiques pour identifier les biomarqueurs prédictifs de la sensibilité aux médicaments dans diverses lignées de cellules cancéreuses.
Régulation du cycle cellulaire : Le composé est utilisé pour étudier le rôle des kinases Aurora dans la régulation du cycle cellulaire et la mitose.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité des kinases Aurora 1 et Aurora 2. Ces kinases sont essentielles à une ségrégation chromosomique et à une division cellulaire correctes. En inhibant leur activité, this compound bloque la cytokinèse, entraînant la formation de cellules polyploïdes multinucléées et l'inhibition de la prolifération cellulaire . Le composé réduit également les niveaux de phospho-Aurora 1, de phospho-histone H3 et de phospho-Aurora 2 dans les cellules .
Comparaison Avec Des Composés Similaires
PF-03814735 est similaire à d'autres inhibiteurs de la kinase Aurora, tels que :
AZD1152-HQPA : Un inhibiteur sélectif de la kinase Aurora B qui inhibe également la prolifération cellulaire et induit la polyploïdie.
This compound est unique en son genre en raison de son inhibition réversible des kinases Aurora 1 et Aurora 2, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Propriétés
IUPAC Name |
N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNGWLOYLRZLK-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025621 | |
| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942487-16-3 | |
| Record name | PF-03814735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03814735 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-03814735 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
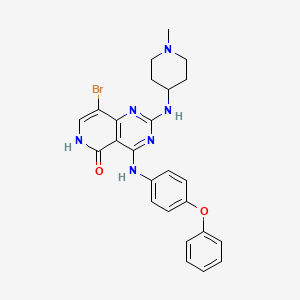
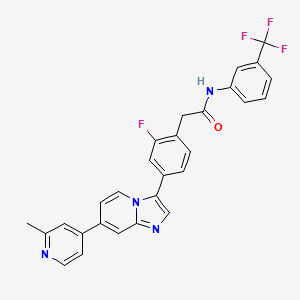
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
